molecular formula C5H4ClNO4S2 B1287431 5-Methyl-4-nitrothiophene-2-sulfonyl chloride CAS No. 61714-77-0

5-Methyl-4-nitrothiophene-2-sulfonyl chloride

Cat. No.: B1287431
CAS No.: 61714-77-0
M. Wt: 241.7 g/mol
InChI Key: BWPJUUORYGNWKW-UHFFFAOYSA-N
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Description

5-Methyl-4-nitrothiophene-2-sulfonyl chloride (5-MNT-2-SC) is a synthetically produced organic compound that has become increasingly popular in recent years due to its versatility and potential applications in scientific research. 5-MNT-2-SC is a compound that can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a substrate in enzymatic assays. It has been studied in the context of drug development, biochemistry, and cell biology, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, food additives, and nutraceuticals. This article will provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-MNT-2-SC.

Scientific Research Applications

Synthesis and Reaction Studies

One significant application of 5-Methyl-4-nitrothiophene-2-sulfonyl chloride and related compounds in scientific research lies in the study of their synthesis and reaction processes. For instance, research has shown that 5-nitro derivatives can react to form complex mixtures through processes like SRN1, SN2, elimination, electron transfer, and radical coupling reactions. These studies provide valuable insights into the chemical behavior and potential applications of these compounds in various fields (Newcombe & Norris, 1979).

Medicinal Chemistry

Another important area of application is in medicinal chemistry, where derivatives of nitrothiophenes, including those with sulfonyl groups, have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These studies are crucial for developing new therapeutic agents and understanding the interaction between these compounds and biological systems (Threadgill et al., 1991).

Labelled Compounds in Antitumor Research

Compounds like this compound are also used in the synthesis of labeled compounds, which are of interest in antitumor research. By incorporating isotopes, researchers can trace these compounds' behavior in biological systems, aiding in the development of more effective cancer treatments (Shinkwin & Threadgill, 1996).

Heterocyclic Compound Reactions

The reactions of derivatives like 5-chloro-2-thiophenesulfonyl chloride are explored to understand the formation of various heterocyclic compounds. This research is essential in the development of new materials and pharmaceuticals. These studies provide a deeper understanding of heterocyclic chemistry and its applications (Obafemi, 1982).

Biochemical Analysis

Biochemical Properties

5-Methyl-4-nitrothiophene-2-sulfonyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of sulfonamide bonds. This compound is particularly effective in modifying amino groups in proteins, leading to the formation of stable sulfonamide linkages. These interactions are essential for studying enzyme mechanisms and protein functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can inhibit specific enzymes, leading to altered metabolic flux and changes in gene expression patterns. Additionally, it affects cell signaling pathways by modifying key signaling proteins, thereby impacting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It primarily targets amino groups in proteins, forming stable sulfonamide bonds. This covalent modification can inhibit enzyme activity or alter protein function. The compound’s ability to form such stable linkages makes it a valuable tool for studying enzyme inhibition and protein interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function can persist, leading to sustained changes in gene expression and metabolic activity. The stability and degradation rate of the compound can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal biochemical modifications without causing harmful side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for sulfonation and conjugation reactions, leading to the formation of sulfonamide derivatives. These metabolic pathways are crucial for the compound’s biochemical activity and its ability to modify target proteins. The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues can vary, with higher concentrations observed in specific organs or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it can interact with target proteins. This localization is essential for its activity, as it ensures that the compound reaches its intended sites of action within the cell .

Properties

IUPAC Name

5-methyl-4-nitrothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-3-4(7(8)9)2-5(12-3)13(6,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPJUUORYGNWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615035
Record name 5-Methyl-4-nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61714-77-0
Record name 5-Methyl-4-nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-nitrothiophene-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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